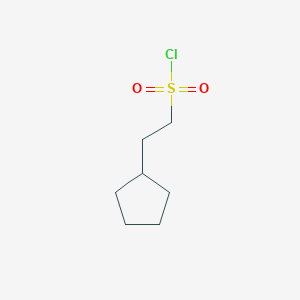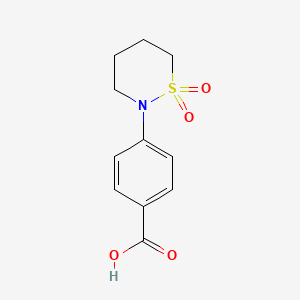
2-Cyclopentylethane-1-sulfonyl chloride
Übersicht
Beschreibung
2-Cyclopentylethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 405219-36-5 . It has a molecular weight of 196.7 . The IUPAC name for this compound is 2-cyclopentylethanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 2-Cyclopentylethane-1-sulfonyl chloride is1S/C7H13ClO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2 . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, a category that includes 2-cyclopentylethane-1-sulfonyl chloride, is utilized in solid-phase organic synthesis (SPOS) for creating heterocyclic compounds like 1,3-oxazolidin-2-ones. These compounds exhibit broad antibacterial activity, making them targets for drug development (Holte, Thijs, & Zwanenburg, 1998).
Catalytic Meta Sulfonation
2-Cyclopentylethane-1-sulfonyl chloride is involved in the catalytic meta sulfonation of 2-phenylpyridines. This process, using (arene)ruthenium(II) complexes, enables the selective formation of sulfones, useful in various chemical syntheses (Saidi et al., 2011).
Cycloaddition Reactions
In sulfa-Staudinger cycloadditions, the electronic effect of the α-substituents of sulfonyl chlorides, including 2-cyclopentylethane-1-sulfonyl chloride, dictates the annuloselectivity and stereoselectivity of the reaction. This influences the synthesis of β-sultams and thiadiazinane dioxides, compounds of interest in organic chemistry (Yang, Chen, & Xu, 2015).
N-Sulfonylamine Cycloadditions
N-Sulfonylamine, derived from sulfonyl chlorides like 2-cyclopentylethane-1-sulfonyl chloride, is used in [2+4] cycloadditions. This process yields compounds such as cycloadducts and bissulfamoylated dienes, which are significant in advanced organic syntheses (Tornus & Schaumann, 1996).
Aliphatic Sulfonamide Synthesis
2-Cyclopentylethane-1-sulfonyl chloride can be activated by silyl radicals for the synthesis of aliphatic sulfonamides. This method is advantageous in medicinal chemistry, allowing for the synthesis of complex molecules like cyclobutyl-spirooxindoles (Hell et al., 2019).
Arylsulfanylphenol Formation
This compound acts as a partner in the formation of 2-arylsulfanylphenols, a reaction involving dehydrogenation of cyclohexanones. This process is vital in constructing new C–S bonds, a key step in organic synthesis (Chen et al., 2014).
Visible-Light-Mediated Radical Additions
In photocatalysis, sulfonyl chlorides including 2-cyclopentylethane-1-sulfonyl chloride, are used in visible-light-mediated radical additions. This is crucial for synthesizing structurally diverse sulfonylated compounds, such as fluorenes and pyrroloindoles, with applications in photoelectronic materials and medicinal chemistry (Pagire, Kumagai, & Shibasaki, 2020).
Tandem Radical Addition and Cyclization
The compound is instrumental in tandem radical addition/1,5-hydrogen atom transfer/cyclization cascades, leading to the synthesis of sulfonyl-functionalized dihydrobenzofurans. This process is catalyzed by visible light or solar radiation, showcasing its eco-friendly potential (Li et al., 2022).
Safety and Hazards
2-Cyclopentylethane-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard class of 8 and its UN number is 3265 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It should be handled under inert gas .
Eigenschaften
IUPAC Name |
2-cyclopentylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZSSJJNUQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylethane-1-sulfonyl chloride | |
CAS RN |
405219-36-5 | |
| Record name | 2-cyclopentylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)


![2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2381586.png)

![(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2381591.png)

![2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381593.png)
![3-Chloro-2-{4-[(4-nitrobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2381594.png)


![3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2381598.png)
![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)